tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9-14-11(16-15-9)10-6-5-7-17(8-10)12(18)19-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIXYGGGGQGNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules. Medicine: Industry: Use in the synthesis of materials, catalysts, or other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Triazole vs. Tetrazole Substitution :
- The replacement of the 1,2,4-triazole with a tetrazole ring (as in ) introduces a bioisosteric carboxylic acid mimic, which is critical for antidiabetic activity. The methyl group in the target compound may reduce polarity compared to the tetrazole analog .
For example, 1,2,3-triazoles are less common in nature but may offer unique interaction profiles .
Functional Group Modifications: The aminomethyl-substituted analog (CAS 2060042-20-6) introduces a primary amine, which could improve aqueous solubility and enable conjugation strategies. This contrasts with the hydrophobic trifluoromethyl group in , which likely enhances membrane permeability .
Heterocycle Replacement: The oxadiazole-containing compound (CAS 1705438-53-4) replaces the triazole with a 1,2,4-oxadiazole, a heterocycle known for metabolic resistance and structural rigidity. The cyclopropyl substituent may further stabilize the molecule against enzymatic degradation .
Biological Activity
tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate (CAS No. 1541127-24-5) is a compound belonging to the triazole class of heterocyclic compounds. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and relevant research findings.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.34 g/mol
- CAS Number : 1541127-24-5
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. In a study evaluating various triazole compounds, it was found that those with a piperidine moiety demonstrated enhanced activity against a range of bacterial strains. The presence of the triazole ring is believed to contribute to the inhibition of cell wall synthesis in bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into the structure-activity relationship (SAR) of triazole compounds revealed that those with specific substitutions on the triazole ring exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells . The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HT-29 | 15.0 |
Anti-inflammatory Effects
Triazole compounds have also been implicated in anti-inflammatory activities. Studies suggest that they can inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity
In a controlled study examining the effects of various triazole derivatives on cancer cell proliferation, this compound was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis as evidenced by increased caspase activity . This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several triazole derivatives highlighted that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial membrane integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
